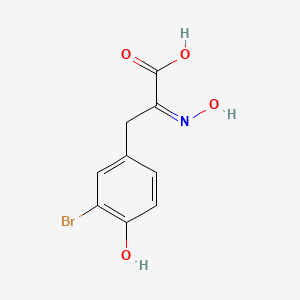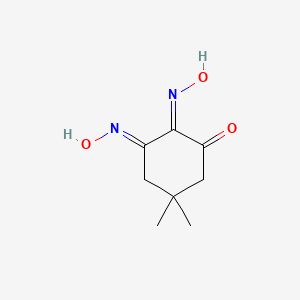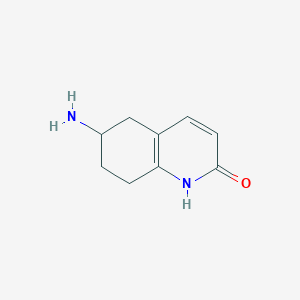
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is a peptide hormone first isolated from the hypothalamus of sheep. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the body’s response to stress. This hormone stimulates the release of adrenocorticotropic hormone from the anterior pituitary gland, which in turn stimulates the production of cortisol from the adrenal cortex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
Aplicaciones Científicas De Investigación
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in stress response and its effects on various physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions related to stress and adrenal function.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
Mecanismo De Acción
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are corticotropin-releasing factor receptor type 1 and corticotropin-releasing factor receptor type 2. Upon binding to these receptors, the hormone activates intracellular signaling pathways that lead to the release of adrenocorticotropic hormone from the anterior pituitary gland. This, in turn, stimulates the production of cortisol from the adrenal cortex, which helps the body respond to stress .
Comparación Con Compuestos Similares
H-DL-Ser-DL-Gln-DL-Glu-DL-Pro-DL-Pro-DL-xiIle-DL-Ser-DL-Leu-DL-Asp-DL-Leu-DL-xiThr-DL-Phe-DL-His-DL-Leu-DL-Leu-DL-Arg-DL-Glu-DL-Val-DL-Leu-DL-Glu-DL-Met-DL-xiThr-DL-Lys-DL-Ala-DL-Asp-DL-Gln-DL-Leu-DL-Ala-DL-Gln-DL-Gln-DL-Ala-DL-His-DL-Ser-DL-Asn-DL-Arg-DL-Lys-DL-Leu-DL-Leu-DL-Asp-DL-xiIle-DL-Ala-NH2, is part of a family of related peptides that include:
- Urocortin 1
- Urocortin 2
- Urocortin 3
- Sauvagine
- Urotensin
These peptides share structural similarities and can bind to corticotropin-releasing factor receptors, but they have distinct roles and effects. For example, urocortins are involved in cardiovascular regulation and stress response, while sauvagine and urotensin have been studied for their effects on blood pressure and fluid balance .
This compound, is unique in its specific role in regulating the hypothalamic-pituitary-adrenal axis and its use as a model peptide in research .
Propiedades
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJLLNYQOBRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H339N59O63S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4670 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(E)-[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B8262056.png)




![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)
![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
![N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262124.png)
![2,20-Dichloro-14,32-diethyl-18,36-dioxa-4,14,22-triazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B8262137.png)



